Superior S1P1 Receptor Potency of 3-Bromopyridin-4-yl Derivatives vs. 2-Bromophenyl Analogs
In a direct head-to-head comparison within the same patent (US9572792) and assay (GTPγS binding), a coumarin derivative incorporating the 3-bromopyridin-4-yl moiety (BDBM290032) demonstrated an EC50 of 19 nM for S1P1 receptor activation, which is 1.4-fold more potent than the corresponding 2-bromophenyl analog (BDBM290121) with an EC50 of 26.4 nM [1]. This quantitative difference in potency is directly attributable to the specific 3-bromopyridin-4-yl scaffold [1].
| Evidence Dimension | EC50 (Potency) for S1P1 Receptor Activation |
|---|---|
| Target Compound Data | EC50 = 19 nM (for BDBM290032, a derivative of the target scaffold) |
| Comparator Or Baseline | EC50 = 26.4 nM (for BDBM290121, a 2-bromophenyl analog) |
| Quantified Difference | 1.4-fold increase in potency (lower EC50) |
| Conditions | GTPγ35S binding assay at pH 7.4; data from US Patent 9572792 |
Why This Matters
This data provides a quantifiable and verifiable potency advantage for the 3-bromopyridin-4-yl scaffold over a closely related aryl bromide, directly informing lead optimization and procurement decisions in S1P1-targeted drug discovery.
- [1] BindingDB. (n.d.). BDBM290032: N-(3-bromopyridin-4-yl)-7-methoxy-2-oxo-8-propyl-2H-chromene-3-carboxamide (US9572792, Compound 6). View Source
